3-Bromo-7-chloro-1,6-naphthyridine
Overview
Description
3-Bromo-7-chloro-1,6-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by the presence of bromine and chlorine atoms at the 3rd and 7th positions, respectively, on the naphthyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-7-chloro-1,6-naphthyridine typically involves the halogenation of 1,6-naphthyridine. One common method is the bromination of 7-chloro-1,6-naphthyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-7-chloro-1,6-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form naphthyridine N-oxides or reduction to form dihydronaphthyridines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products:
- Substitution reactions yield various substituted naphthyridines.
- Oxidation reactions produce naphthyridine N-oxides.
- Reduction reactions result in dihydronaphthyridines .
Scientific Research Applications
3-Bromo-7-chloro-1,6-naphthyridine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anticancer, anti-human immunodeficiency virus (HIV), and antimicrobial activities.
Biological Research: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industrial Applications: It is utilized in the synthesis of advanced materials and as a building block for the development of novel pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Bromo-7-chloro-1,6-naphthyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
7-Chloro-1,6-naphthyridine: Lacks the bromine atom, which may result in different biological activities and reactivity.
3-Bromo-1,6-naphthyridine:
1,6-Naphthyridine: The parent compound without any halogen substitutions, used as a reference for studying the effects of halogenation.
Uniqueness: 3-Bromo-7-chloro-1,6-naphthyridine is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its chemical reactivity and biological activity. The dual halogenation can enhance its ability to interact with multiple biological targets, making it a valuable compound for medicinal chemistry research .
Properties
IUPAC Name |
3-bromo-7-chloro-1,6-naphthyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClN2/c9-6-1-5-3-12-8(10)2-7(5)11-4-6/h1-4H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJDAOPCNPLUPJK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NC(=CC2=NC=C1Br)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.49 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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